5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiazepane ring, and a benzothiadiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds have shown potential in photovoltaic applications and as fluorescent sensors .
Action Environment
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting they may be sensitive to light and other environmental factors .
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes such as PFKFB3 kinase, which is involved in the regulation of glycolysis . The interaction with PFKFB3 kinase suggests that Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone may influence metabolic pathways by modulating enzyme activity. Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, further influencing their function and stability.
Cellular Effects
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone on cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with PFKFB3 kinase can inhibit the enzyme’s activity, leading to a decrease in glycolytic flux. Additionally, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, potentially leading to altered cellular effects. Long-term studies have shown that continuous exposure to Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can result in sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as PFKFB3 kinase, influencing glycolytic flux and metabolite levels . This compound can also affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell. The modulation of metabolic pathways by Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can have significant implications for cellular energy production and homeostasis.
Transport and Distribution
Within cells and tissues, Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone are critical for its biochemical activity, as they determine the concentration and availability of the compound at its site of action.
Subcellular Localization
The subcellular localization of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. The localization of Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is essential for its function, as it ensures that the compound interacts with the appropriate biomolecules and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced via the reaction of furan-2-carboxylic acid with suitable reagents. The thiazepane ring is often synthesized through the reaction of amines with thioesters, followed by cyclization. The benzothiadiazole moiety can be incorporated through the reaction of o-phenylenediamine with sulfur and other reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidines.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Thiazolidines
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Scientific Research Applications
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: Similar in having a furan ring but differs in the rest of the structure.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Shares the furan and thiazole rings but has different substituents.
Uniqueness
5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of the furan, thiazepane, and benzothiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPVQOUAJRWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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